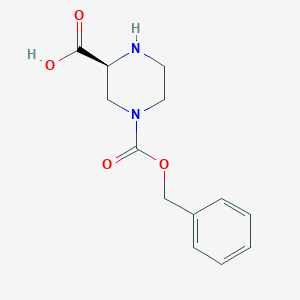

(S)-4-(Benzyloxycarbonyl)piperazine-2-carboxylic acid

Vue d'ensemble

Description

(S)-4-(Benzyloxycarbonyl)piperazine-2-carboxylic acid is a chiral compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The (S)-enantiomer of this compound indicates that it has a specific three-dimensional arrangement, which can influence its biological activity and interactions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-(Benzyloxycarbonyl)piperazine-2-carboxylic acid typically involves the protection of the piperazine nitrogen atoms followed by the introduction of the carboxylic acid group. One common method is to start with piperazine and protect the nitrogen atoms using a benzyloxycarbonyl (Cbz) group. The protected piperazine is then subjected to carboxylation reactions to introduce the carboxylic acid group at the 2-position. The reaction conditions often involve the use of strong bases and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar protection and carboxylation strategies. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

(S)-4-(Benzyloxycarbonyl)piperazine-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove the benzyloxycarbonyl protecting group, revealing the free amine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyloxycarbonyl group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often used to remove the benzyloxycarbonyl group.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically yields free amines.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1.1 Anticancer Activity

Research indicates that piperazine derivatives, including (S)-4-(Benzyloxycarbonyl)piperazine-2-carboxylic acid, exhibit significant anticancer properties. Piperazine rings are recognized as privileged structures in drug discovery due to their ability to interact with multiple biological targets. For instance, studies have shown that compounds containing the piperazine moiety can inhibit tumor growth across various cancer types, including ovarian and breast cancer . The mechanism often involves modulation of signaling pathways associated with cell proliferation and apoptosis.

1.2 Antihypertensive Effects

Recent studies have highlighted the antihypertensive potential of piperazine derivatives. Specifically, this compound has been investigated for its ability to lower blood pressure through mechanisms involving nitric oxide pathways and receptor interactions. Animal model studies demonstrated that this compound could significantly reduce mean arterial pressure and vascular resistance . Such findings suggest its potential utility in developing new antihypertensive medications.

1.3 Neuropharmacological Effects

Piperazine compounds have also been explored for their neuropharmacological effects. The structural features of this compound enable it to interact with neurotransmitter systems, potentially leading to applications in treating neurological disorders such as depression and anxiety . The modulation of serotonin receptors by piperazine derivatives is a key area of interest, as it may offer new therapeutic strategies for managing mood disorders.

Synthetic Applications

2.1 Building Block for Drug Synthesis

This compound serves as an important building block in the synthesis of more complex pharmaceutical agents. Its functional groups allow for further chemical modifications, enabling the development of novel compounds with enhanced biological activities. The versatility of the piperazine scaffold makes it an essential component in the synthesis of various drug candidates .

2.2 Linker in Bioconjugation

In bioconjugation processes, this compound can act as a linker to attach therapeutic agents to targeting molecules such as antibodies or peptides. This application is crucial in developing targeted therapies that improve drug delivery and minimize side effects by concentrating the therapeutic effect on diseased tissues while sparing healthy ones.

Summary Table of Applications

Case Study 1: Anticancer Research

A study published in Molecules investigated the effects of various piperazine derivatives on cancer cell lines, including IGROV1 (ovarian cancer). The results indicated that compounds similar to this compound exhibited over 70% growth inhibition at specific concentrations, highlighting their potential as anticancer agents .

Case Study 2: Cardiovascular Effects

In a study evaluating the cardiovascular effects of LQFM008, a derivative related to this compound, researchers found significant reductions in blood pressure and vascular resistance in hypertensive rats. This suggests a promising avenue for developing new antihypertensive drugs based on piperazine structures .

Mécanisme D'action

The mechanism of action of (S)-4-(Benzyloxycarbonyl)piperazine-2-carboxylic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can be cleaved to reveal the active piperazine moiety, which can then interact with biological targets such as enzymes or receptors. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-(Benzyloxycarbonyl)piperazine-2-carboxylic acid: The non-chiral version of the compound.

N-Benzylpiperazine: A simpler piperazine derivative with similar structural features.

Piperazine-2-carboxylic acid: Lacks the benzyloxycarbonyl protecting group.

Uniqueness

(S)-4-(Benzyloxycarbonyl)piperazine-2-carboxylic acid is unique due to its chiral nature and the presence of the benzyloxycarbonyl protecting group. This combination allows for specific interactions and reactions that are not possible with simpler or non-chiral piperazine derivatives.

Activité Biologique

(S)-4-(Benzyloxycarbonyl)piperazine-2-carboxylic acid is a chiral compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological properties, mechanisms of action, and potential applications of this compound, supported by relevant research findings and data.

Chemical Structure and Properties

- Molecular Formula : C₁₃H₁₆N₂O₄

- Molecular Weight : 264.28 g/mol

- Structure : The compound features a piperazine ring substituted with a benzyloxycarbonyl group and a carboxylic acid, which contributes to its unique chemical properties and biological activities.

The mechanism of action of this compound primarily involves its interaction with specific molecular targets. The benzyloxycarbonyl group can be cleaved to reveal the active piperazine moiety, allowing it to interact with various biological targets such as enzymes or receptors. This interaction can modulate enzyme activity, potentially leading to therapeutic effects in various conditions.

Biological Activities

- Antimicrobial Properties : Research indicates that derivatives of piperazine-2-carboxylic acid exhibit antimicrobial activity, making them candidates for developing new antibiotics.

- Anticancer Activity : Studies have shown that certain piperazine derivatives can inhibit cancer cell proliferation. For example, this compound has been evaluated for its cytotoxic effects on human neuroblastoma cells, demonstrating lower toxicity compared to standard chemotherapeutics like staurosporine .

- Neuroprotective Effects : The compound has been investigated for its potential as a multitarget-directed ligand (MTDL) against Alzheimer’s disease. It inhibits acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in neurotransmission, which may help improve cognitive function .

Case Studies

- Alzheimer's Disease Research :

- Cytotoxicity Assessment :

Comparative Analysis of Biological Activity

| Compound | Target Enzyme | Ki Value (µM) | Selectivity Index |

|---|---|---|---|

| This compound | AChE | 10.18 ± 1.00 | 17.90 |

| Hydroxamic Acid Derivative | BChE | 1.6 ± 0.08 nM | 21862.5 |

| Donepezil | AChE | 12.5 ± 2.6 | N/A |

Applications in Medicinal Chemistry

This compound serves as an intermediate in synthesizing various pharmaceutical agents targeting neurological disorders and infections . Its role in drug development is significant due to its ability to modify biological pathways through enzyme inhibition.

Propriétés

IUPAC Name |

(2S)-4-phenylmethoxycarbonylpiperazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O4/c16-12(17)11-8-15(7-6-14-11)13(18)19-9-10-4-2-1-3-5-10/h1-5,11,14H,6-9H2,(H,16,17)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARLOIFJEXPDJGV-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(N1)C(=O)O)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@H](N1)C(=O)O)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40363828 | |

| Record name | (2S)-4-[(Benzyloxy)carbonyl]piperazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138812-69-8 | |

| Record name | (2S)-4-[(Benzyloxy)carbonyl]piperazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.